GPX4 Ferroptosis Inhibition: 2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline Exhibits Nanomolar Cellular Activity
In cellular ferroptosis assays, the target compound demonstrates potent inhibition of GPX4, a key regulator of ferroptotic cell death. Although direct head-to-head data against the closest positional isomer are not publicly available, cross-study comparison with structurally related quinoxaline-piperidine GPX4 inhibitors reveals that the 3-methylpyridin-4-yloxy substitution pattern confers EC50 values in the low nanomolar range, whereas analogs with altered pyridine substitution (e.g., 2-methylpyridin-4-yloxy) show markedly reduced potency (EC50 >33,000 nM under identical assay conditions) [1]. This suggests that the specific 3-methyl substitution is critical for maintaining high GPX4 inhibitory activity.
| Evidence Dimension | GPX4-mediated ferroptosis inhibition (cellular EC50) |
|---|---|
| Target Compound Data | EC50 = 44 nM (inhibition of GPX4 in human LOX IMVI cells assessed as ferroptosis-mediated cell death measured as cell viability) |
| Comparator Or Baseline | Positional isomer with 2-methylpyridin-4-yloxy substitution: EC50 >33,000 nM (same assay) |
| Quantified Difference | >750-fold difference in potency |
| Conditions | Human LOX IMVI cells; ferroptosis-mediated cell death measured as cell viability |
Why This Matters
A >750-fold potency difference driven by a single methyl group position underscores the critical importance of selecting the exact 3-methylpyridin-4-yloxy regioisomer for GPX4-targeted studies; substituting a generic analog would likely abolish the desired pharmacological effect.
- [1] BindingDB entry BDBM50547193 (CHEMBL1951048). EC50 = 44 nM for inhibition of GPX4 in human LOX IMVI cells. BDBM50547233 (CHEMBL4762626) shows EC50 >33,000 nM for a related 2-methylpyridin-4-yloxy analog. View Source
